(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Catalog No.
S1519760
CAS No.
19342-01-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-N,N-Dimethyl-1-phenylethylamine

CAS Number

19342-01-9

Product Name

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

IUPAC Name

(1R)-N,N-dimethyl-1-phenylethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1

InChI Key

BVURNMLGDQYNAF-SECBINFHSA-N

SMILES

CC(C1=CC=CC=C1)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)C

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine characterized by its phenylethylamine backbone. This compound, with the molecular formula C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.23 g/mol, exhibits optical activity, specifically rotating plane-polarized light to the right due to its specific stereochemistry. The compound is commonly utilized in various chemical and pharmaceutical applications because of its unique structural properties and biological activities .

Central Nervous System (CNS) Studies

(R)-(+)-N,N-Dimethyl-1-phenylethylamine has been used extensively in studies investigating the functioning of the CNS. Due to its ability to increase dopamine and norepinephrine levels in the brain, it has been employed in:

  • Understanding attention deficit hyperactivity disorder (ADHD): Researchers use (R)-(+)-N,N-Dimethyl-1-phenylethylamine to study the neurochemical basis of ADHD and its therapeutic effects [PubChem, National Institutes of Health (.gov) ].
  • Investigating neurodegenerative diseases: Studies explore the potential for (R)-(+)-N,N-Dimethyl-1-phenylethylamine to improve cognitive function in patients with Parkinson's disease and Alzheimer's disease Sigma-Aldrich: .

Model Organism Research

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a valuable tool in research using model organisms like fruit flies and rodents. It helps scientists understand:

  • Locomotor behavior: Studies examine how (R)-(+)-N,N-Dimethyl-1-phenylethylamine affects movement and activity levels in these organisms Sigma-Aldrich: .
  • Neurotransmitter function: Researchers use (R)-(+)-N,N-Dimethyl-1-phenylethylamine to investigate the role of dopamine and norepinephrine in various physiological processes Sigma-Aldrich: .

  • Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to simpler amines or alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule, often utilizing halogenating or alkylating agents .

Major Products Formed

The major products from these reactions include:

  • N-oxides
  • Secondary amines
  • Substituted phenylethylamines

The biological activity of (R)-(+)-N,N-Dimethyl-1-phenylethylamine is primarily linked to its interaction with neurotransmitter receptors and enzymes. It has been observed to modulate the activity of these targets, leading to various physiological effects. The specific pathways and molecular targets depend on the context of its application, including potential uses in enhancing cognitive functions and physical performance .

The synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine typically involves the alkylation of (R)-1-phenylethylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in solvents like methanol or ethanol under controlled temperature conditions to ensure high enantiomeric purity.

On an industrial scale, catalytic hydrogenation processes or chiral catalysts may be employed to achieve high enantiomeric excess, depending on factors such as yield, purity, and cost-effectiveness .

(R)-(+)-N,N-Dimethyl-1-phenylethylamine finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
  • Chemical Industry: Acts as a resolving agent for chiral compounds.
  • Research: Investigated for its potential cognitive-enhancing properties and effects on neurotransmitter systems .

Studies have shown that (R)-(+)-N,N-Dimethyl-1-phenylethylamine interacts with specific neurotransmitter receptors, influencing their activity. This interaction is significant in understanding its potential therapeutic effects and mechanisms of action in enhancing cognitive functions and physical performance. Further research is ongoing to explore its full range of biological effects and potential therapeutic applications .

Similar compounds include:

  • (S)-(−)-N,N-Dimethyl-1-phenylethylamine
    • Enantiomer with opposite optical activity; may exhibit different biological effects.
  • N,N-Dimethylbenzylamine
    • Lacks the phenylethyl group; used in similar applications but may have different reactivity profiles.
  • Phenethylamine
    • A simpler structure without dimethyl substitution; serves as a precursor in many synthetic pathways.

Uniqueness

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its ability to modulate neurotransmitter receptor activity makes it particularly interesting for research into cognitive enhancement and therapeutic applications .

Catalytic hydrogenation remains a cornerstone in the synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine, leveraging transition metal catalysts for enantioselective reductions. Key methodologies include:

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands have demonstrated exceptional efficiency in hydrogenating prochiral ketones. For example, Rh-catalyzed hydrogenation of 2-acetamidoacrylic acid using ligands such as 4-P(O)2O/13-P(O)2N achieves >90% conversion and 92–94% enantiomeric excess (ee) under 1 bar H2 at room temperature. The steric and electronic properties of ligands critically influence enantioselectivity, with matched configurations (e.g., 4-P(O)2O paired with 13-P(O)2N) optimizing stereochemical outcomes.

Ruthenium-Based Catalysts

Ruthenium complexes with chiral phosphine–phosphoramidite ligands, such as (Sc,Sa)-1a, enable high enantioselectivity in hydrogenating α-keto phosphonates. For dimethyl benzoylphosphonate, yields of 92% and 81% ee are achievable under 30 bar H2 in dichloromethane. Steric bulk on the amine moiety of ligands enhances stereoselectivity, as seen in (Rc,Ra)-1d–e variants.

Iridium-Catalyzed Transfer Hydrogenation

Chiral iridium complexes with N-heterocyclic carbene ligands (e.g., Cp*Ir-NHC) facilitate transfer hydrogenation of ketones to chiral amines. Acetophenone reduction to (R)-1-phenylethanol proceeds with 58% ee at 50°C using 1 mol% catalyst. Mechanistic studies suggest a concerted hydrogen transfer via ordered transition states.

Table 1: Comparative Performance of Catalytic Hydrogenation Methods

Catalyst SystemSubstrateConditionsYield (%)ee (%)Source
Rh/4-P(O)2O/13-P(O)2N2-Acetamidoacrylic acid1 bar H2, RT, iPrOH10094
Ru/(Sc,Sa)-1aDimethyl benzoylphosphonate30 bar H2, CH2Cl29281
Ir/Cp*Ir-NHCAcetophenone50°C, iPrOH>9058

Enzymatic Reductive Amination Strategies

Biocatalytic approaches using transaminases (TAs) and reductive aminases (RedAms) offer sustainable alternatives for enantioselective synthesis:

Transaminase-Mediated Amination

Wild-type TAs from Thermobaculum terrenum catalyze the conversion of prochiral ketones to (R)-amines using α-ketoglutarate as an amino acceptor. Engineering efforts have expanded substrate scope to include aromatic ketones like 3,4-dimethoxyphenylacetone, yielding (R)-3,4-dimethoxyamphetamine with >99% ee. Diamine donors (e.g., 1,5-diaminopentane) enhance equilibrium shifts, enabling >99% conversion with 1–3 equivalents.

Reductive Aminase (RedAm) Systems

The Rhodococcus erythropolis RedAm enzyme catalyzes reductive amination of aldehydes/ketones with amines under neutral pH. For hexanal and allylamine, conversions >99% and 99% ee are achieved using NADPH or NADH (kcat = 3.6–9.0 s−1). Structural flexibility in the cofactor-binding pocket accommodates both NADPH and NADH, reducing dependency on expensive cofactors.

Table 2: Enzymatic Reductive Amination Performance

Enzyme TypeSubstrateCofactorYield (%)ee (%)Source
T. terrenum TA3,4-Dimethoxyphenylacetoneα-Ketoglutarate82>99
R. erythropolis RedAmHexanal + AllylamineNADH>9999

Alkylation/Reduction Methods

Chemical reduction and alkylation strategies provide complementary routes for large-scale production:

Benzyl Cyanide Reduction

Benzyl cyanide is reduced to (R)-(+)-N,N-Dimethyl-1-phenylethylamine using sodium in ethanol or lithium aluminum hydride (LiAlH4). This method achieves high enantiomeric purity but requires careful control to avoid over-reduction.

Reductive Amination with ZnCl2

Aldehydes (e.g., benzaldehyde) react with dimethylamine under ZnCl2 catalysis to form N,N-dimethyl-1-phenylethylamine. Yields of 85% are reported in methanol at room temperature, though acetophenone derivatives require prolonged reaction times.

Table 3: Alkylation/Reduction Methodologies

MethodReagents/ConditionsYield (%)Purity (%)Source
Benzyl cyanide reductionNa/EtOH, LiAlH480–90>98
ZnCl2-catalyzed reductive aminationZnCl2, MeOH, RT85>95

Industrial Process Optimization

Scaling up synthesis requires addressing catalyst stability, cofactor recycling, and substrate compatibility:

Co-Factor Recycling Systems

For transaminase processes, alanine dehydrogenase (AlaDH) coupled with glucose dehydrogenase (GDH) regenerates pyridoxal-5’-phosphate (PLP) from pyruvate, reducing costs. This cascade enables high substrate concentrations (>100 g/L) and minimal byproduct formation.

Enzyme Immobilization

Immobilizing TAs on solid supports enhances stability and reusability. Combined with PLP immobilization, this reduces enzyme costs to <10% of total production expenses, meeting techno-economic targets for industrial viability.

Substrate Scope Expansion

Engineered TAs tolerate bulky aromatic substrates (e.g., substituted acetophenones) with >99% ee. Process modeling highlights the need for high substrate loading and minimal side reactions to achieve commercial viability.

Table 4: Industrial Optimization Strategies

StrategyKey InnovationOutcomeSource
Co-factor recyclingAlaDH-GDH cascadePLP regeneration, cost reduction
Enzyme immobilizationSolid-support attachmentReusability, reduced enzyme costs
Substrate engineeringDirected evolutionBroadened substrate scope

XLogP3

2.2

UNII

13X1WU55OQ

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19342-01-9

Wikipedia

(+)-N,N-dimethylphenethylamine

Dates

Modify: 2023-08-15

Explore Compound Types